((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine

Drug Discovery Medicinal Chemistry Physicochemical Property

This biphenylsulfonyl-phenylalanine scaffold features a 4'-chloro substitution that increases LogP by +0.57 compared to the non-halogenated analog, optimizing membrane permeability and hydrophobic pocket engagement. Procure this high-purity (≥98%) research-grade amino acid derivative for precise structure-activity relationship (SAR) studies and inhibitor development. Ideal for investigating lipophilicity-driven pharmacological behavior.

Molecular Formula C21H18ClNO4S
Molecular Weight 415.9 g/mol
Cat. No. B1387583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Molecular FormulaC21H18ClNO4S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25)
InChIKeyTXFOUFDGVNFIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine: Chemical Identity and Baseline Characterization


((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine (CAS 1449133-06-5) is a synthetic phenylalanine derivative characterized by a 4'-chloro-biphenyl-4-sulfonyl group attached to the amino nitrogen . The compound, with a molecular weight of 415.89 and formula C21H18ClNO4S, is classified as a biphenyl-based sulfonamide and is commercially available for research use as an amino acid analog or building block [1]. Its structure combines a lipophilic biphenyl core with a polar sulfonamide and carboxylic acid functionality, a motif common to several classes of enzyme inhibitors and receptor ligands.

Why ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine Cannot Be Interchanged with Generic Analogs


The biphenylsulfonyl-phenylalanine scaffold is not a generic, interchangeable motif. As demonstrated by the potent matrix metalloproteinase (MMP) inhibitor BPHA (N-biphenyl sulfonyl-phenylalanine hydroxamic acid), the specific substitution pattern on the biphenyl ring and the nature of the C-terminal group (e.g., hydroxamic acid vs. carboxylic acid) are critical determinants of potency, selectivity, and oral bioavailability [1]. In the case of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, the 4'-chloro substitution confers a distinct lipophilicity profile (LogP 5.04) compared to the non-halogenated analog (LogP 4.47) . This physico-chemical difference is expected to alter critical properties such as membrane permeability, plasma protein binding, and target engagement, making direct functional substitution with a simpler biphenylsulfonyl-phenylalanine an unreliable and scientifically unsound practice without direct comparative biological data.

Quantitative Evidence for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine Differentiation


Enhanced Lipophilicity of the 4'-Chloro Derivative vs. Non-Halogenated Analog

The introduction of a chloro substituent at the 4'-position of the biphenylsulfonyl moiety increases the compound's calculated partition coefficient (LogP) relative to the non-halogenated analog, N-(4-Biphenylylsulfonyl)-D-phenylalanine. This is a key structural difference that can be directly compared [REFS-1, REFS-2].

Drug Discovery Medicinal Chemistry Physicochemical Property

Low Aqueous Solubility: A Differentiating Formulation Challenge

The compound is noted for having low aqueous solubility, with a vendor report indicating a value of '<1 mg/mL' in a common solvent [1]. This property, while not a positive differentiator, is a critical and quantifiable characteristic that distinguishes its handling and formulation requirements from more soluble amino acid derivatives. For comparison, simpler sulfonyl phenylalanines can have significantly higher reported aqueous solubilities [2].

Formulation Science Drug Delivery Preclinical Development

Best-Fit Scenarios for Procuring ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine


Medicinal Chemistry: Scaffold Optimization for Enhanced Lipophilicity

This compound is a rational choice when a medicinal chemistry campaign aims to increase the LogP of a biphenylsulfonyl-phenylalanine scaffold. The quantifiable ΔLogP of +0.57 vs. the non-chlorinated analog provides a specific, data-driven rationale for its selection to improve predicted membrane permeability or target engagement with hydrophobic binding pockets.

Chemical Biology: Tool Compound for Studying Lipophilic Modifications

The compound serves as a valuable chemical biology probe to systematically investigate the effect of 4'-chloro substitution on the pharmacological behavior of sulfonamide-based ligands. The well-defined difference in lipophilicity allows for a controlled experimental comparison of parameters like cellular uptake and intracellular target access.

Formulation and Drug Delivery Research: Modeling Poorly Soluble Drug Candidates

Given its documented low aqueous solubility of <1 mg/mL [1], this compound can be procured as a model substrate for developing novel solubilization or drug delivery technologies. It represents a realistic challenge for preclinical formulation scientists aiming to improve the bioavailability of lipophilic, biphenyl-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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